

Method development for Flunisolide-d6 in urine sample analysis

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Compound of Interest

Compound Name: Flunisolide-d6

Cat. No.: B1159929

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Application Note:

Quantitative Analysis of Flunisolide in Human Urine using Flunisolide-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flunisolide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. Monitoring its excretion in urine is crucial for pharmacokinetic studies and in doping control analysis. This application note details a robust and sensitive method for the quantification of Flunisolide in human urine samples. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. **Flunisolide-d6**, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.^[1] The method has been validated according to established bioanalytical method validation guidelines.^{[2][3][4]}

Experimental Protocols

Materials and Reagents

- Flunisolide analytical standard
- **Flunisolide-d6** internal standard (IS)[5]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (reagent grade)
- Ammonium acetate
- β -glucuronidase from E. coli[1]
- Phosphate buffer (pH 5.5)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)[6][7]
- Drug-free human urine

Instrumentation

- Liquid Chromatograph (LC) system capable of gradient elution
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m)

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flunisolide and **Flunisolide-d6** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Flunisolide stock solution in a 50:50 methanol:water mixture to create calibration standards.

- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **Flunisolid-d6** stock solution in a 50:50 methanol:water mixture.
- Calibration Standards and Quality Control (QC) Samples: Spike drug-free human urine with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge a 1.0 mL aliquot of each urine sample (including standards and QCs) at 4000 rpm for 10 minutes.
- Enzymatic Hydrolysis: To 500 µL of the supernatant, add 250 µL of phosphate buffer (pH 5.5) and 20 µL of β-glucuronidase solution. Incubate at 55°C for 3 hours to deconjugate glucuronidated metabolites.[8]
- Internal Standard Spiking: After cooling to room temperature, add 20 µL of the 100 ng/mL **Flunisolid-d6** IS working solution to all samples except the blank.
- SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.[7]
- Elution: Elute the analyte and internal standard with 2 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

- LC Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water

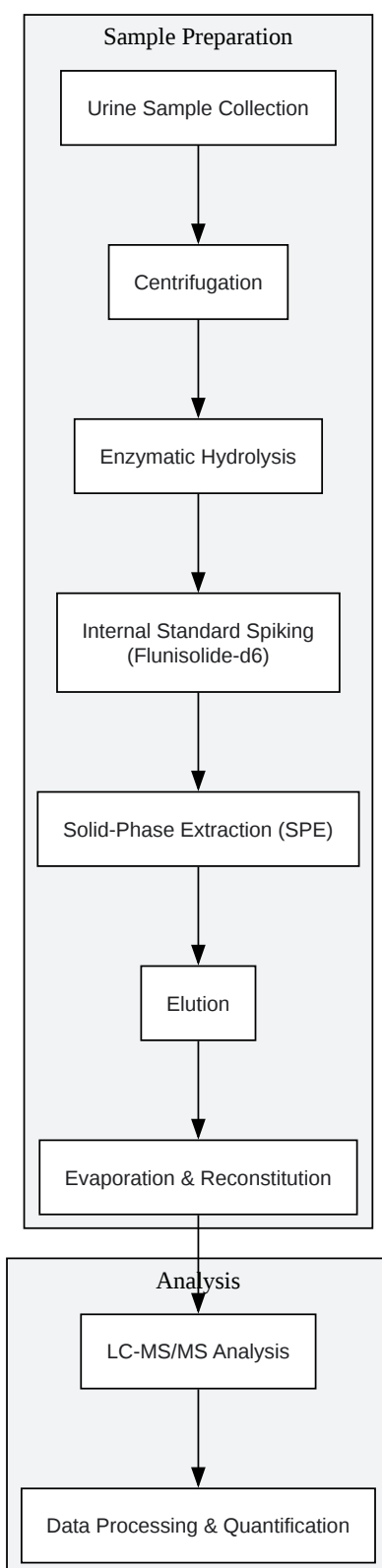
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient Program:
 - 0.0-1.0 min: 30% B
 - 1.0-3.0 min: 30% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.1-6.0 min: 30% B (Re-equilibration)
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Flunisolid: Precursor Ion > Product Ion (e.g., m/z 435.2 > 415.2)[[9](#)]
 - **Flunisolid-d6**: Precursor Ion > Product Ion (e.g., m/z 441.2 > 421.2)
 - Optimize collision energy and other source parameters for maximum signal intensity.

Data Presentation

The quantitative performance of the method was validated, and the results are summarized in the table below. The method demonstrated excellent linearity over the calibrated concentration range. Accuracy and precision were within the acceptable limits as defined by bioanalytical method validation guidelines.[[10](#)][[11](#)]

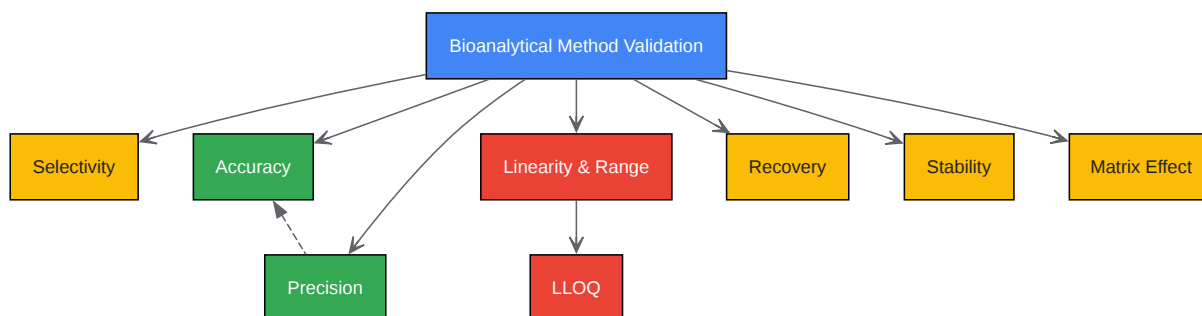
Validation Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Recovery	85 - 105%
Matrix Effect	Minimal
Stability (Freeze-Thaw, Short-Term)	Stable

Mandatory Visualizations



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Caption: Experimental workflow for the analysis of Flunisolid in urine.



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Caption: Key parameters for bioanalytical method validation.

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